2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole

Descripción general

Descripción

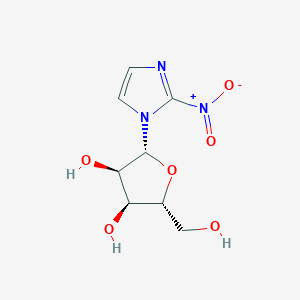

2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3O6 and its molecular weight is 245.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole is a compound belonging to the nitroimidazole class, which is recognized for its diverse biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H11N3O6

- Molecular Weight : 245.19 g/mol

- IUPAC Name : 2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol

These properties indicate that the compound possesses a complex structure conducive to various biological interactions.

Biological Activity Overview

The nitroimidazole group, to which this compound belongs, is known for its antiparasitic , antimicrobial , and antiviral activities. The biological activity of this compound can be categorized as follows:

Antiparasitic Activity

Research has demonstrated that related nitroimidazoles exhibit significant antiparasitic properties. For instance, studies on similar compounds have shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays indicated low cytotoxicity in mammalian cells while effectively inhibiting parasite growth.

| Compound | IC50 (μM) | Cytotoxicity (LLC-MK2) |

|---|---|---|

| 2-Nitro-1-vinyl-1H-imidazole | 4.8 | >500 |

This suggests that this compound may also have potential in antiparasitic drug development through molecular hybridization strategies .

Antiviral Activity

The compound's structural characteristics position it as a candidate for antiviral applications. Nitroimidazoles have been shown to inhibit viral replication by targeting essential enzymes involved in nucleotide synthesis. For example, derivatives of imidazole have been effective against various RNA viruses by inhibiting IMP dehydrogenase (IMPDH), an enzyme critical for guanine nucleotide biosynthesis.

| Compound | Target Virus | EC50 (μM) | Cytotoxicity (Vero Cells) |

|---|---|---|---|

| IM18 | DENV-2 | >10 | <1000 |

This highlights the potential for this compound in developing antiviral therapies .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The nitro group can undergo reduction in anaerobic conditions, leading to the generation of free radicals that damage DNA and other cellular components, thus exerting cytotoxic effects on pathogens.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of nitroimidazoles for their biological activities:

- Antiparasitic Studies : In vitro assays demonstrated that derivatives similar to this compound showed promising results against T. cruzi, validating their use as potential antichagasic agents .

- Antiviral Research : Research into related compounds has indicated significant antiviral effects against various viruses, including dengue and hepatitis C viruses. These studies emphasize the importance of structural modifications in enhancing antiviral efficacy .

- Cytotoxicity Assessments : Evaluation of cytotoxic effects on mammalian cell lines has shown that certain derivatives maintain low toxicity while exhibiting high antiparasitic and antiviral activities, indicating their therapeutic potential .

Aplicaciones Científicas De Investigación

Synthesis Pathways

The synthesis of 2-nitro-1-beta-D-ribofuranosyl-1H-imidazole typically involves several steps, including:

- Starting Materials : The synthesis often begins with ribose derivatives or imidazole precursors.

- Key Reactions : The formation of the imidazole ring through cyclization reactions and subsequent introduction of the nitro group at the 2-position are crucial steps.

- Protective Groups : The use of protective groups for hydroxyl functionalities during synthesis helps in achieving selective reactions.

A detailed synthetic route has been documented in literature, emphasizing the importance of reaction conditions and reagents used to optimize yield and purity .

Antiviral and Anticancer Properties

Research has indicated that this compound exhibits significant antiviral activity. Its structural similarity to nucleosides allows it to interfere with viral replication processes. Studies have shown that modifications to this compound can enhance its efficacy against various viral strains .

Additionally, its potential as an anticancer agent is being explored due to its ability to induce apoptosis in cancer cells. The compound's mechanism may involve the inhibition of specific enzymes critical for cancer cell survival .

Building Block for Oligonucleotide Synthesis

The compound serves as a valuable building block for the synthesis of modified oligonucleotides. Its unique structural features allow it to form stable base pairs, making it suitable for antisense applications and the development of therapeutic oligonucleotides .

Probes in Biochemical Studies

Due to its ability to mimic natural nucleotides, this compound is utilized as a probe in various biochemical studies. It aids in understanding nucleic acid interactions and enzyme mechanisms, providing insights into fundamental biological processes .

Antisense Oligonucleotides

A study demonstrated that modified oligonucleotides incorporating this compound showed enhanced binding affinity to target RNA sequences compared to unmodified counterparts. This property is crucial for developing effective antisense therapies aimed at gene silencing .

Antiviral Activity Against HIV

In vitro experiments revealed that derivatives of this compound exhibited promising antiviral activity against HIV by inhibiting reverse transcriptase activity. This highlights its potential as a lead compound for developing new antiretroviral drugs .

Propiedades

IUPAC Name |

2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPYEWPQCQPUJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875737 | |

| Record name | 1-(B-D-RIBOFURANOSYL)-2-NO2IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67773-77-7, 17306-43-3 | |

| Record name | NSC347471 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azomycin riboside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(B-D-RIBOFURANOSYL)-2-NO2IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.